KP496

Description

Properties

IUPAC Name |

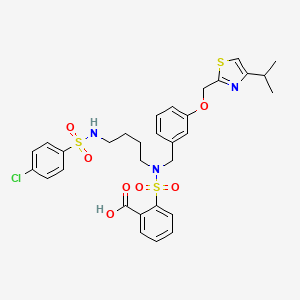

2-[4-[(4-chlorophenyl)sulfonylamino]butyl-[[3-[(4-propan-2-yl-1,3-thiazol-2-yl)methoxy]phenyl]methyl]sulfamoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34ClN3O7S3/c1-22(2)28-21-43-30(34-28)20-42-25-9-7-8-23(18-25)19-35(45(40,41)29-11-4-3-10-27(29)31(36)37)17-6-5-16-33-44(38,39)26-14-12-24(32)13-15-26/h3-4,7-15,18,21-22,33H,5-6,16-17,19-20H2,1-2H3,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMCMKVGDPXYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)COC2=CC=CC(=C2)CN(CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34ClN3O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217799-03-6 | |

| Record name | KP-496 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217799036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KP-496 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQB95VUD4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of KP-496: A Review of Preclinical Data

Abstract

KP-496 is an investigational small molecule inhibitor targeting the aberrant signaling often implicated in various proliferative diseases. This document provides a comprehensive overview of the preclinical data elucidating the mechanism of action of KP-496. The core of its activity lies in the selective inhibition of the hypothetical "Kinase Y" (KY) signaling pathway, a critical mediator of cell growth and survival. This guide will detail the biochemical and cellular effects of KP-496, present key quantitative data, outline the experimental methodologies used in its characterization, and visualize the involved signaling cascades.

Introduction to KP-496

KP-496 is a novel, ATP-competitive inhibitor of Kinase Y (KY), a serine/threonine kinase frequently overexpressed or constitutively active in a range of tumor types. By targeting KY, KP-496 aims to disrupt downstream signaling pathways essential for tumor cell proliferation, angiogenesis, and metastasis. Its high selectivity and favorable pharmacokinetic profile in preclinical models position it as a promising therapeutic candidate.

Core Mechanism of Action: Inhibition of the KY Signaling Pathway

The primary mechanism of action of KP-496 is the direct inhibition of the catalytic activity of Kinase Y. This inhibition prevents the phosphorylation of key downstream substrates, thereby disrupting the entire KY signaling cascade.

Figure 1: Simplified diagram of the hypothetical Kinase Y (KY) signaling pathway and the inhibitory action of KP-496.

Quantitative Analysis of KP-496 Activity

The inhibitory potential and cellular effects of KP-496 have been quantified through a series of in vitro assays. The data presented below summarizes the key parameters defining the compound's potency and selectivity.

Table 1: In Vitro Inhibitory Activity of KP-496

| Target | Assay Type | IC50 (nM) | Ki (nM) |

| Kinase Y (KY) | Biochemical Kinase Assay | 5.2 | 2.1 |

| Kinase X | Biochemical Kinase Assay | > 10,000 | - |

| Kinase Z | Biochemical Kinase Assay | > 10,000 | - |

Table 2: Cellular Activity of KP-496 in KY-dependent Cancer Cell Lines

| Cell Line | Assay Type | EC50 (nM) | Effect |

| TumorCell-A | Cell Proliferation Assay | 25.8 | Inhibition of Growth |

| TumorCell-B | Apoptosis Assay | 50.1 | Induction of Apoptosis |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of KP-496 on the enzymatic activity of purified Kinase Y.

Protocol:

-

Recombinant human Kinase Y was incubated with a fluorescently labeled peptide substrate and varying concentrations of KP-496 in a kinase reaction buffer.

-

The reaction was initiated by the addition of ATP.

-

The mixture was incubated for 60 minutes at 30°C.

-

The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence polarization immunoassay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Figure 2: Workflow for the in vitro biochemical kinase assay.

Cell Proliferation Assay

Objective: To assess the effect of KP-496 on the growth of KY-dependent cancer cell lines.

Protocol:

-

TumorCell-A cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with a serial dilution of KP-496 for 72 hours.

-

Cell viability was measured using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells.

-

Fluorescence was read on a plate reader.

-

EC50 values were determined from the resulting dose-response curves.

Conclusion

The preclinical data strongly suggest that KP-496 is a potent and selective inhibitor of Kinase Y. Its mechanism of action, centered on the disruption of the KY signaling pathway, translates to significant anti-proliferative and pro-apoptotic effects in relevant cancer cell models. These findings underscore the therapeutic potential of KP-496 and provide a solid foundation for its continued development. Further investigation in in vivo models is warranted to fully elucidate its efficacy and safety profile.

KP-496: A Comprehensive Technical Guide to a Dual Cysteinyl Leukotriene and Thromboxane Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

KP-496 is a potent and selective dual antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and the thromboxane A2 (TP) receptor. This document provides an in-depth technical overview of KP-496, summarizing its pharmacological profile, mechanism of action, and preclinical efficacy. Quantitative data from key studies are presented in tabular format for clarity, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are illustrated using graphical diagrams to facilitate a comprehensive understanding of this novel therapeutic agent.

Introduction

Cysteinyl leukotrienes (CysLTs) and thromboxane A2 (TXA2) are potent lipid mediators that play crucial roles in the pathophysiology of various inflammatory and respiratory diseases, most notably asthma. CysLTs, acting through the CysLT1 receptor, mediate bronchoconstriction, mucus secretion, and airway edema. TXA2, via the TP receptor, is a potent vasoconstrictor and promoter of platelet aggregation and bronchial hyperresponsiveness. The simultaneous antagonism of both CysLT1 and TP receptors presents a promising therapeutic strategy for diseases where both pathways are implicated. KP-496 has been developed as a dual antagonist to address this therapeutic need.

Pharmacological Profile of KP-496

Receptor Binding and Antagonist Potency

KP-496 demonstrates high affinity and competitive antagonism at both the CysLT1 and TP receptors. The potency of KP-496 has been quantified using Schild plot analysis, which provides pA2 values, a measure of the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Receptor Target | Agonist | pA2 Value | Reference |

| CysLT1 (LTD4) Receptor | Leukotriene D4 (LTD4) | 8.64 | [1][2] |

| TP (TXA2) Receptor | U-46619 (TXA2 mimetic) | 8.23 | [1][2] |

Table 1: Antagonist Potency (pA2 values) of KP-496 at CysLT1 and TP Receptors.

The antagonistic activity of KP-496 against the CysLT1 receptor is comparable to that of established antagonists like pranlukast and zafirlukast, and more potent than montelukast.[1][2] Its potency at the TP receptor is comparable to that of seratrodast.[1][2]

Selectivity

The selectivity of KP-496 has been assessed against a panel of other smooth muscle contractile agonists. In isolated guinea pig trachea, KP-496 did not show any inhibitory effect on contractions induced by histamine, acetylcholine, serotonin, or substance P, indicating its high selectivity for the CysLT1 and TP receptors.[1][2]

Mechanism of Action: Dual Receptor Blockade

KP-496 exerts its pharmacological effects by competitively binding to and inhibiting the CysLT1 and TP receptors, thereby preventing the downstream signaling cascades initiated by their respective endogenous ligands, LTD4 and TXA2.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins. Upon activation by CysLTs, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium concentrations. This cascade ultimately results in smooth muscle contraction and other pro-inflammatory responses.

Caption: CysLT1 Receptor Signaling Pathway and KP-496 Inhibition.

TP Receptor Signaling Pathway

The TP receptor, also a GPCR, couples to both Gq and G13 proteins. Activation by TXA2 leads to Gq-mediated PLC activation and increased intracellular calcium, similar to the CysLT1 pathway. Additionally, G13 activation stimulates the Rho signaling pathway, which contributes to smooth muscle contraction and other cellular responses.

Caption: TP Receptor Signaling Pathway and KP-496 Inhibition.

Preclinical Efficacy

The efficacy of KP-496 has been demonstrated in various preclinical models of airway obstruction and inflammation.

In Vitro Studies

In isolated guinea pig tracheal preparations, KP-496 produced a concentration-dependent parallel rightward shift of the concentration-response curves for both LTD4 and the stable TXA2 mimetic, U-46619, confirming its competitive antagonistic activity.[1][2]

In Vivo Studies

In vivo studies in guinea pigs have shown that inhaled KP-496 effectively inhibits bronchoconstriction induced by LTD4 and U-46619 in a dose-dependent manner.[3] Notably, KP-496 also significantly inhibited antigen-induced bronchoconstriction in sensitized guinea pigs, an effect not observed with the administration of either a CysLT1 antagonist (montelukast) or a TP antagonist (seratrodast) alone.[3] This highlights the synergistic benefit of dual receptor antagonism. Furthermore, KP-496 demonstrated dose-dependent and significant inhibitory effects on immediate and late airway responses, as well as airway hyperresponsiveness following antigen challenge.[3]

| Experimental Model | Species | KP-496 Administration | Outcome | Reference |

| LTD4-induced bronchoconstriction | Guinea Pig | Inhalation (dose-dependent) | Significant inhibition | [3] |

| U-46619-induced bronchoconstriction | Guinea Pig | Inhalation (dose-dependent) | Significant inhibition | [3] |

| Antigen-induced bronchoconstriction | Guinea Pig | Inhalation (1%) | Significant inhibition | [3] |

| Antigen-induced immediate and late airway responses | Guinea Pig | Inhalation (dose-dependent) | Significant inhibition | [3] |

| Antigen-induced airway hyperresponsiveness | Guinea Pig | Inhalation (dose-dependent) | Significant inhibition | [3] |

Table 2: Summary of In Vivo Efficacy of KP-496.

Experimental Protocols

In Vitro Tracheal Contraction Assay

Objective: To determine the antagonist potency (pA2) of KP-496 against LTD4 and U-46619-induced contractions in isolated guinea pig trachea.

Methodology:

-

Male Hartley guinea pigs are euthanized, and the tracheas are excised.

-

The trachea is cut into spiral strips, and each strip is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

The tracheal strips are connected to isometric force transducers to record changes in tension.

-

After an equilibration period, cumulative concentration-response curves to either LTD4 or U-46619 are generated.

-

The tissues are then washed and incubated with various concentrations of KP-496 for a specified period.

-

The cumulative concentration-response curves to the agonists are repeated in the presence of KP-496.

-

The rightward shift in the concentration-response curves is used to perform a Schild plot analysis to calculate the pA2 value.

Caption: In Vitro Tracheal Contraction Assay Workflow.

In Vivo Bronchoconstriction Assay

Objective: To evaluate the inhibitory effect of inhaled KP-496 on agonist- and antigen-induced bronchoconstriction in guinea pigs.

Methodology:

-

Male Hartley guinea pigs are anesthetized.

-

A tracheal cannula is inserted for artificial ventilation, and changes in airway resistance are measured.

-

For agonist-induced bronchoconstriction, a baseline is established, and then an intravenous injection of either LTD4 or U-46619 is administered to induce bronchoconstriction.

-

For antigen-induced bronchoconstriction, guinea pigs are actively sensitized with ovalbumin. On the day of the experiment, a baseline is established, and then an intravenous injection of ovalbumin is administered.

-

KP-496 is administered via inhalation for a specified duration before the agonist or antigen challenge.

-

The percentage of inhibition of the bronchoconstrictor response is calculated by comparing the response in KP-496-treated animals to that in vehicle-treated controls.

Caption: In Vivo Bronchoconstriction Assay Workflow.

Conclusion

KP-496 is a potent and selective dual antagonist of the CysLT1 and TP receptors. Its ability to competitively inhibit two key pathways in the pathophysiology of asthma and other inflammatory diseases has been demonstrated through robust in vitro and in vivo preclinical studies. The data presented in this guide underscore the potential of KP-496 as a novel and effective therapeutic agent. Further clinical development is warranted to establish its safety and efficacy in human populations.

References

- 1. doaj.org [doaj.org]

- 2. Effects of KP-496, a novel dual antagonist for leukotriene D4 and thromboxane A2 receptors, on contractions induced by various agonists in the guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A(2) receptor, on airway obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of KP-496: A Dual Antagonist of CysLT1 and TXA2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KP-496 is a novel investigational drug identified as a potent and selective dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 (TXA2) receptor.[1][2] Preclinical studies in guinea pig and rat models of asthma and allergic rhinitis demonstrate its potential as a therapeutic agent for these conditions. KP-496 has been shown to effectively inhibit bronchoconstriction, airway inflammation, and nasal blockage induced by various stimuli.[2][3][4] Its dual mechanism of action, targeting two key pathways in the pathophysiology of airway diseases, suggests it may offer advantages over single-receptor antagonists.[2] A dry powder inhaler formulation of KP-496 has been in clinical development.[1]

Mechanism of Action

KP-496 exerts its pharmacological effects by competitively binding to and inhibiting the CysLT1 and TXA2 receptors.[1] This dual antagonism prevents the downstream signaling cascades initiated by their respective endogenous ligands, leukotriene D4 (LTD4) and thromboxane A2 (TXA2). These mediators are critically involved in the inflammatory and bronchoconstrictor responses characteristic of asthma and allergic rhinitis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of KP-496.

Table 1: Receptor Binding Affinity and Antagonist Potency

| Parameter | Receptor | Value | Species | Reference |

| pA2 | LTD4 | 8.64 | Guinea Pig | [1] |

| pA2 | TXA2 | 8.23 | Guinea Pig | [1] |

Table 2: Efficacy in Guinea Pig Models of Airway Obstruction

| Model | KP-496 Dose | Effect | Comparison | Reference |

| LTD4-induced bronchoconstriction | 1% (inhalation) | Significant inhibition | Comparable to montelukast (0.3 mg/kg, p.o.) | [2][5] |

| U46619-induced bronchoconstriction | 1% (inhalation) | Significant inhibition | Comparable to seratrodast (3 mg/kg, p.o.) | [2][5] |

| Antigen-induced bronchoconstriction | 1% (inhalation) | Significant inhibition | Montelukast or seratrodast alone were ineffective | [2][5] |

| Antigen-induced immediate airway response | 0.03-1% (inhalation) | Dose-dependent inhibition | - | [2] |

| Antigen-induced late airway response | 0.03-1% (inhalation) | Dose-dependent inhibition | - | [2] |

| Antigen-induced airway hyperresponsiveness | Not specified | Significant inhibition | - | [2] |

Table 3: Efficacy in Rat Model of Airway Inflammation

| Model | KP-496 Dose (intratracheal) | Effect | Reference |

| Sephadex-induced total cell infiltration | 30, 100 µ g/head | Significant inhibition | [3] |

| Sephadex-induced eosinophil infiltration | 30, 100 µ g/head | Significant inhibition | [3] |

| Sephadex-induced RANTES production | 30, 100 µ g/head | Significant inhibition | [3] |

| Sephadex-induced eotaxin production | 30, 100 µ g/head | Inhibition (not significant) | [3] |

Table 4: Efficacy in Guinea Pig Models of Allergic Rhinitis

| Model | KP-496 Dose (intranasal) | Effect on Nasal Blockage | Reference |

| OVA-induced late phase response | 0.01%, 0.03% | Significant inhibition | [4] |

| Pollen-induced early phase response | 0.05% | Significant inhibition | [4] |

| Pollen-induced late phase response | 0.05% | Significant inhibition | [4] |

Experimental Protocols

In Vitro Receptor Antagonism Studies

Objective: To determine the antagonistic activity and selectivity of KP-496 for LTD4 and TXA2 receptors.

Methodology:

-

Tissue Preparation: Tracheas were isolated from guinea pigs.

-

Contraction Induction: Tracheal smooth muscle contractions were induced by various agonists, including LTD4, the TXA2 mimetic U46619, prostaglandin (PG) D2, PGF2α, histamine, acetylcholine, serotonin, and substance P.[1]

-

Antagonist Evaluation: KP-496 was added at varying concentrations to determine its effect on agonist-induced contractions.

-

Data Analysis: Concentration-response curves were generated, and Schild plot analysis was used to calculate the pA2 values for competitive antagonism.[1]

In Vivo Airway Obstruction Studies in Guinea Pigs

Objective: To evaluate the in vivo efficacy of inhaled KP-496 on bronchoconstriction and airway responses.

Methodology:

-

Animal Model: Male Hartley guinea pigs were used. For antigen-challenge studies, animals were actively sensitized with ovalbumin (OVA).[2][4]

-

Bronchoconstriction Induction: Bronchoconstriction was induced by intravenous administration of LTD4, U46619, or an antigen (OVA).[2]

-

KP-496 Administration: KP-496 was administered via inhalation at various concentrations.[2]

-

Airway Response Measurement: Specific airway resistance (sRaw) was measured using a double-flow plethysmograph system to assess immediate and late airway responses, as well as airway hyperresponsiveness.[2][4]

In Vivo Airway Inflammation Study in Rats

Objective: To assess the anti-inflammatory effects of KP-496.

Methodology:

-

Animal Model: Rats were used.

-

Inflammation Induction: Airway inflammation was induced by intratracheal injection of a Sephadex suspension.[3]

-

KP-496 Administration: KP-496 was administered intratracheally before and after the Sephadex injection.[3]

-

Bronchoalveolar Lavage (BAL): BAL fluid was collected at 24 and 48 hours post-injection.

-

Inflammatory Marker Analysis: The numbers of infiltrating cells (total and eosinophils) and the concentrations of RANTES and eotaxin in the BAL fluid were measured.[3]

In Vivo Allergic Rhinitis Studies in Guinea Pigs

Objective: To investigate the effects of KP-496 on nasal blockage.

Methodology:

-

Animal Model: Male Hartley guinea pigs were actively sensitized with ovalbumin (OVA) or Japanese cedar pollen.[4]

-

Antigen Challenge: Animals were repeatedly challenged with the respective antigen.

-

KP-496 Administration: KP-496 was administered intranasally before and after the antigen challenge.[4]

-

Nasal Blockage Measurement: Specific airway resistance was measured as an indicator of nasal blockage using a double-flow plethysmograph system.[4]

Conclusion

The preclinical data for KP-496 strongly support its profile as a selective dual antagonist of CysLT1 and TXA2 receptors. In various animal models of asthma and allergic rhinitis, KP-496 has demonstrated significant efficacy in reducing bronchoconstriction, airway inflammation, and nasal blockage. Its dual mechanism of action appears to be particularly advantageous in mitigating antigen-induced airway responses, where single-receptor antagonists have shown limited efficacy. These findings highlight the therapeutic potential of KP-496 for the treatment of airway diseases.

References

- 1. doaj.org [doaj.org]

- 2. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A(2) receptor, on airway obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of KP-496, a novel dual antagonist for cysteinyl leukotriene receptor 1 and thromboxane A2 receptor, on Sephadex-induced airway inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of KP-496, a novel dual antagonist of leukotriene D(4) and thromboxane A (2) receptors on nasal blockage in guinea pig models of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A2 receptor, on airway obstruction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of KP-496: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

KP-496 is a novel small molecule that has been investigated for its therapeutic potential in inflammatory conditions, primarily asthma and allergic rhinitis. It functions as a potent and selective dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 receptor (TP). This dual mechanism of action targets two key pathways in the pathophysiology of allergic inflammation and bronchoconstriction. Preclinical studies in animal models have demonstrated the efficacy of KP-496 in mitigating airway obstruction and inflammation. A nasal spray formulation, KP-496NS, progressed to Phase II clinical trials for allergic rhinitis; however, the development appears to have been discontinued. This whitepaper provides a comprehensive technical overview of the core preclinical data, experimental methodologies, and the known clinical development trajectory of KP-496.

Introduction

Asthma and allergic rhinitis are chronic inflammatory diseases characterized by airway hyperresponsiveness, bronchoconstriction, and inflammation. Key mediators in the pathogenesis of these conditions include cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) and thromboxane A₂ (TXA₂). Cysteinyl leukotrienes, acting through the CysLT1 receptor, are potent bronchoconstrictors, increase vascular permeability, and promote eosinophilic inflammation. Thromboxane A₂, acting via the TP receptor, is also a powerful bronchoconstrictor and pro-inflammatory mediator.

KP-496 was developed as a dual antagonist, targeting both the CysLT1 and TP receptors simultaneously. The rationale for this approach is that blocking two distinct pro-inflammatory and bronchoconstrictive pathways could offer synergistic or more comprehensive therapeutic benefits than antagonizing either pathway alone.[1]

Mechanism of Action: Dual Receptor Antagonism

KP-496 is a competitive antagonist at both the CysLT1 and TP receptors. This dual antagonism has been demonstrated in preclinical in vitro and in vivo studies.

Signaling Pathways

KP-496 exerts its effects by blocking the downstream signaling cascades initiated by the binding of LTD₄ and TXA₂ to their respective G-protein coupled receptors (GPCRs). Both CysLT1 and TP receptors are primarily coupled to Gq/11 proteins.

-

CysLT1 Receptor Signaling: Upon activation by LTD₄, the CysLT1 receptor activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction.

-

TP Receptor Signaling: Similarly, TXA₂ binding to the TP receptor activates PLC, leading to increased intracellular Ca²⁺ and smooth muscle contraction. The TP receptor can also couple to G₁₂/₁₃, activating Rho kinase pathways that contribute to sustained contraction and cellular proliferation.

By blocking these receptors, KP-496 is designed to prevent the increase in intracellular calcium and subsequent bronchoconstriction and inflammatory responses.

Preclinical Pharmacology

The therapeutic potential of KP-496 has been evaluated in various preclinical models, primarily focusing on asthma and allergic rhinitis.

In Vitro Data

In vitro studies using isolated guinea pig trachea have confirmed the dual antagonistic activity of KP-496. Schild plot analyses demonstrated that KP-496 is a competitive antagonist for both LTD₄ and the TXA₂ mimetic U-46619. While specific pA₂ values from full-text articles are not publicly available, one study reported pA₂ values of 8.64 for LTD₄ and 8.23 for TXA₂ receptors, indicating potent antagonism. The study also noted that the LTD₄ antagonistic activity of KP-496 was comparable to pranlukast and zafirlukast, and more potent than montelukast, while its TXA₂ antagonism was comparable to seratrodast.[2] KP-496 was found to be selective, with no effect on contractions induced by histamine, acetylcholine, serotonin, or substance P.[2]

In Vivo Data

In vivo studies in guinea pig models of asthma and allergic rhinitis have demonstrated the efficacy of KP-496.

3.2.1. Asthma Models

In sensitized guinea pigs, inhaled KP-496 has been shown to:

-

Dose-dependently inhibit bronchoconstriction induced by intravenous administration of LTD₄ or the TXA₂ mimetic U-46619.[1]

-

Significantly inhibit immediate airway response (IAR), late airway response (LAR), and airway hyperresponsiveness (AHR) following antigen challenge.[1]

-

Provide greater inhibition of antigen-induced airway obstruction compared to the administration of a CysLT1 antagonist (montelukast) or a TP antagonist (seratrodast) alone.[1]

3.2.2. Allergic Rhinitis Models

In guinea pig models of allergic rhinitis using ovalbumin or Japanese cedar pollen as antigens, intranasally administered KP-496 was shown to:

-

Inhibit late-phase nasal blockage in a dose-dependent manner.[3]

-

Inhibit both early and late-phase responses in a model where nasal hyperresponsiveness was acquired through multiple challenges.[3]

Quantitative Data Summary

Detailed quantitative data from the primary preclinical studies, such as IC₅₀ values and comprehensive dose-response curves, are not available in the publicly accessible literature. The available information is summarized in a qualitative and semi-quantitative manner.

Table 1: Summary of In Vitro Antagonistic Activity

| Receptor Target | Agonist | Preparation | Potency (pA₂ value) | Comparison to Standard of Care |

| CysLT1 | LTD₄ | Isolated Guinea Pig Trachea | 8.64 | Comparable to pranlukast and zafirlukast; more potent than montelukast |

| TP | U-46619 | Isolated Guinea Pig Trachea | 8.23 | Comparable to seratrodast |

Table 2: Summary of In Vivo Efficacy in Guinea Pig Models

| Model | Route of Administration | Effect |

| LTD₄-induced bronchoconstriction | Inhalation | Dose-dependent inhibition |

| U-46619-induced bronchoconstriction | Inhalation | Dose-dependent inhibition |

| Antigen-induced IAR, LAR, and AHR | Inhalation | Dose-dependent inhibition |

| Antigen-induced nasal blockage (late phase) | Intranasal | Dose-dependent inhibition |

| Antigen-induced nasal blockage (early & late phase) | Intranasal | Inhibition at higher doses |

Experimental Protocols & Workflows

While specific, detailed protocols from the KP-496 studies are not publicly available, the general methodologies for the animal models employed are well-established.

Guinea Pig Model of Allergic Asthma

A common protocol for inducing an allergic asthma phenotype in guinea pigs involves sensitization and subsequent challenge with an allergen, typically ovalbumin (OVA).

Protocol:

-

Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal injections of OVA mixed with an adjuvant such as aluminum hydroxide on multiple days (e.g., days 1 and 5).

-

Challenge: Approximately two weeks after the initial sensitization, conscious and unrestrained animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of OVA for a defined period.

-

Measurement of Airway Response: Specific airway resistance (sRaw) or conductance (sGaw) is measured non-invasively using the plethysmograph at baseline and at various time points after the challenge to determine the immediate (IAR) and late (LAR) airway responses.

-

Measurement of Airway Hyperresponsiveness (AHR): 24 hours after the OVA challenge, AHR is assessed by measuring the bronchoconstrictive response to a non-specific stimulus like acetylcholine or histamine.

-

Drug Administration: KP-496 (or vehicle/comparator) is typically administered via inhalation for a set period before the antigen challenge.

Guinea Pig Model of Allergic Rhinitis

Protocol:

-

Sensitization: Guinea pigs are actively sensitized with an allergen such as ovalbumin or Japanese cedar pollen.

-

Challenge: Animals are repeatedly challenged with the antigen to induce a robust inflammatory response and nasal blockage.

-

Measurement of Nasal Blockage: Nasal airway resistance is measured as an indicator of nasal blockage using a double-flow plethysmograph system.

-

Drug Administration: KP-496 is administered intranasally at specific time points before and after the antigen challenge.[3]

Clinical Development

Information on the clinical development of KP-496 is limited. A pipeline report from its originator, Kaken Pharmaceutical Co., Ltd., from 2014 indicated that a nasal spray formulation, designated KP-496NS , was in Phase II clinical trials for the treatment of allergic rhinitis. However, KP-496 is absent from more recent pipeline disclosures by the company, and no clinical trial results have been published in peer-reviewed journals. This suggests that the clinical development of KP-496NS was likely discontinued. The reasons for discontinuation have not been publicly disclosed.

Conclusion and Future Perspectives

KP-496 is a well-characterized dual CysLT1/TP receptor antagonist with a strong preclinical rationale for the treatment of asthma and allergic rhinitis. In vivo studies have demonstrated its ability to inhibit key features of these allergic diseases in relevant animal models, with a potentially superior profile to single-pathway antagonists.

Despite the promising preclinical data, the apparent discontinuation of its clinical development for allergic rhinitis raises questions about its therapeutic potential in humans. Possible reasons for discontinuation could include a lack of compelling efficacy in Phase II, an unfavorable safety or tolerability profile, pharmacokinetic challenges with the nasal spray formulation, or strategic business decisions.

For the scientific community, the preclinical data on KP-496 still holds value. It supports the continued exploration of dual-pathway antagonism in complex inflammatory diseases. Future research in this area could focus on:

-

Developing new chemical entities with optimized pharmacokinetic and pharmacodynamic properties for dual CysLT1/TP antagonism.

-

Investigating the potential of this dual mechanism in other inflammatory conditions where both leukotrienes and thromboxanes play a role.

-

Identifying patient populations or disease endotypes that may be more responsive to this dual-inhibition strategy.

References

- 1. [논문]The Effects of Inhaled KP-496, a Novel Dual Antagonist for Cysteinyl Leukotriene Receptor and Thromboxane A2 Receptor, on Allergic Asthmatic Responses in Guinea Pigs [scienceon.kisti.re.kr]

- 2. researchgate.net [researchgate.net]

- 3. Clinical changes induced by allergen immunotherapy with dermatophagoides pteronyssinus in local allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KP-496: A Dual CysLT1 and TXA2 Receptor Antagonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of KP-496, a potent dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and thromboxane A2 (TXA2) receptors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

KP-496 is a novel small molecule that has been investigated for its potential therapeutic effects in inflammatory airway diseases such as asthma and allergic rhinitis.[1][2]

Chemical Identifiers and Properties of KP-496

| Property | Value | Source |

| Molecular Formula | C31H34ClN3O7S3 | PubChem |

| Molecular Weight | 696.2 g/mol | PubChem |

| IUPAC Name | 4-(3-(4-(4-chlorophenyl)sulfonyl-3-methoxy-2-methyl-1H-indol-1-yl)propyl)benzoic acid | PubChem |

| SMILES | CC1=C(C(=C2C(=C1)N(C(=O)C2=O)CCC3=CC=C(C=C3)C(=O)O)SC4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 | PubChem |

| InChI | InChI=1S/C31H34ClN3O7S3/c1-18-20(30(38)34(22-10-8-19(9-11-22)31(39)40)29(37)28(18)44-24-14-12-21(32)13-15-24)45(41,42)25-16-6-4-7-17-25/h4-7,12-17H,8-11H2,1-3H3,(H,39,40) | PubChem |

| CAS Number | 881040-01-9 | PubChem |

Physical Properties and Storage

Mechanism of Action: Dual Receptor Antagonism

KP-496 exerts its pharmacological effects by competitively antagonizing two key receptors involved in the pathophysiology of asthma and other inflammatory conditions: the Cysteinyl Leukotriene Receptor 1 (CysLT1R) and the Thromboxane A2 Receptor (TP).[1][2]

CysLT1 Receptor Signaling Pathway

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that, upon binding to the CysLT1 receptor, trigger a signaling cascade leading to bronchoconstriction, increased vascular permeability, and mucus secretion. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit (Gαq).[1]

References

The Dual Antagonism of KP-496: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KP-496, a novel dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 receptor (TP). This document outlines the core mechanism of action, summarizes key quantitative data, details experimental protocols, and visualizes the relevant signaling pathways.

Core Mechanism of Action

KP-496 exerts its pharmacological effects by competitively inhibiting the binding of endogenous ligands to both the CysLT1 and TP receptors.[1][2][3] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) and thromboxane A2 are potent inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases.[1][4][5] By simultaneously blocking these two distinct signaling pathways, KP-496 offers a more comprehensive approach to mitigating the inflammatory cascade and bronchoconstriction characteristic of these conditions.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for KP-496.

Table 1: In Vitro Antagonist Activity of KP-496 [2][3]

| Receptor Target | Agonist | Preparation | pA2 Value |

| CysLT1 (LTD4) | Leukotriene D4 (LTD4) | Isolated guinea pig trachea | 8.64 |

| TP (TXA2) | U46619 (TXA2 mimetic) | Isolated guinea pig trachea | 8.23 |

Table 2: In Vivo Inhibitory Effects of KP-496 on Bronchoconstriction in Guinea Pigs [1][6]

| Bronchoconstrictor | KP-496 Administration | Dose/Concentration | Maximum Inhibition (%) |

| Leukotriene D4 (LTD4) | Inhalation | 1% | Comparable to 0.3 mg/kg montelukast (p.o.) |

| U46619 (TXA2 mimetic) | Inhalation | 1% | 89 |

| Antigen (i.v.) | Inhalation | 1% | 47 |

Table 3: Effect of KP-496 on Antigen-Induced Airway Responses in Guinea Pigs [7]

| Airway Response | KP-496 Administration | Dose/Concentration | Effect |

| Immediate Airway Response (IAR) | Inhalation | 0.1% - 1% | Dose-dependent inhibition |

| Late Airway Response (LAR) | Inhalation | 0.1% - 1% | Dose-dependent inhibition |

| Airway Hyperresponsiveness (AHR) | Inhalation | 0.1% - 1% | Dose-dependent inhibition |

Experimental Protocols

In Vitro Antagonism Studies

Objective: To determine the in vitro antagonist activity and selectivity of KP-496.

Methodology:

-

Tissue Preparation: Tracheal tissues were isolated from male Hartley guinea pigs.

-

Contraction Induction: Cumulative concentration-response curves were generated for various agonists, including leukotriene D4 (LTD4), U46619 (a stable thromboxane A2 mimetic), histamine, acetylcholine, serotonin, and substance P, to induce tracheal contractions.[2][3]

-

Antagonist Evaluation: The antagonistic effects of KP-496 were assessed by observing the rightward shift in the concentration-response curves of the agonists in the presence of increasing concentrations of KP-496.[2][3]

-

Data Analysis: Schild plot analysis was used to calculate the pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.[2][3]

In Vivo Bronchoconstriction Studies

Objective: To evaluate the in vivo efficacy of inhaled KP-496 in preventing bronchoconstriction.

Methodology:

-

Animal Model: Male Hartley guinea pigs were used.[6]

-

Sensitization (for antigen-induced model): Guinea pigs were actively sensitized with ovalbumin (OVA).[6]

-

Drug Administration: KP-496 was administered via inhalation as a suspension. Oral comparators like montelukast and seratrodast were also used.[6]

-

Induction of Bronchoconstriction: Bronchoconstriction was induced by intravenous injection of LTD4, U46619, or an antigen (OVA).[6]

-

Measurement of Airway Obstruction: Airway obstruction was measured using the Konzett-Rössler overflow method, which quantifies changes in airflow resistance.[7] Specific airway resistance (sRaw) was also measured in some experiments.[7]

Antigen-Induced Airway Inflammation Model

Objective: To assess the anti-inflammatory effects of KP-496 in a rat model of airway inflammation.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.[5]

-

Induction of Inflammation: Airway inflammation was induced by intratracheal injection of a Sephadex suspension.[5]

-

Drug Administration: KP-496 was administered intratracheally before and after the Sephadex challenge.[5]

-

Bronchoalveolar Lavage (BAL): At 24 and 48 hours post-challenge, BAL fluid was collected to measure the levels of inflammatory mediators (RANTES and eotaxin) and the number of infiltrating cells (total cells and eosinophils).[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by KP-496 and a typical experimental workflow.

References

- 1. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A(2) receptor, on airway obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. Effects of KP-496, a novel dual antagonist for leukotriene D4 and thromboxane A2 receptors, on contractions induced by various agonists in the guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of KP-496, a novel dual antagonist for cysteinyl leukotriene receptor 1 and thromboxane A2 receptor, on Sephadex-induced airway inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A2 receptor, on airway obstruction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

KP-496: A Technical Guide to a Novel Dual Antagonist for Leukotriene and Thromboxane Pathway Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KP-496, a potent and selective dual antagonist of the cysteinyl leukotriene D4 (LTD4) receptor (CysLT1) and the thromboxane A2 (TXA2) receptor (TP). This document details the pharmacological properties of KP-496, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its investigation in the context of respiratory and inflammatory diseases.

Introduction to KP-496

KP-496 is a novel small molecule that acts as a competitive antagonist at both the CysLT1 and TP receptors.[1] Leukotrienes and thromboxanes are potent lipid mediators derived from arachidonic acid that play crucial roles in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis.[2] By simultaneously blocking the signaling pathways of both LTD4 and TXA2, KP-496 offers a promising therapeutic strategy for conditions where these mediators are key drivers of disease progression.[1][3] Preclinical studies have demonstrated its efficacy in various animal models, highlighting its potential for the treatment of airway obstruction and inflammation.[3]

Mechanism of Action: Dual Antagonism of Leukotriene and Thromboxane Pathways

KP-496 exerts its pharmacological effects by competitively binding to and inhibiting the CysLT1 and TP receptors, preventing the downstream signaling cascades initiated by their respective endogenous ligands, LTD4 and TXA2.

Leukotriene D4 (LTD4) Pathway

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent mediators of inflammation and allergic responses. LTD4, acting through the CysLT1 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment. The binding of LTD4 to the CysLT1 receptor primarily activates the Gq family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), collectively resulting in smooth muscle contraction and other pro-inflammatory effects.

Thromboxane A2 (TXA2) Pathway

Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. It signals through the TP receptor, which, like the CysLT1 receptor, is a GPCR. The TP receptor couples to both Gq and G13 G-proteins. Activation of the Gq pathway leads to PLC activation and a subsequent increase in intracellular calcium, similar to the LTD4 pathway. The G13 pathway, on the other hand, activates the small GTPase Rho, which in turn activates Rho-kinase, leading to the inhibition of myosin light chain phosphatase and resulting in sustained smooth muscle contraction.

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activity of KP-496 from various preclinical studies.

Table 1: In Vitro Receptor Antagonist Activity

| Parameter | Receptor | Agonist | Preparation | Value | Reference |

| pA2 | LTD4 | LTD4 | Guinea Pig Trachea | 8.64 | [1] |

| pA2 | TXA2 | U46619 | Guinea Pig Trachea | 8.23 | [1] |

Table 2: In Vivo Efficacy in Guinea Pig Models

| Model | Endpoint | KP-496 Dose (inhalation) | Inhibition (%) | Reference |

| LTD4-induced bronchoconstriction | Maximum bronchoconstriction | 1% | 82 | [3] |

| U46619-induced bronchoconstriction | Maximum bronchoconstriction | 1% | 89 | [3] |

| Antigen-induced bronchoconstriction | Immediate airway response | 1% | Significant inhibition | [3] |

| Antigen-induced bronchoconstriction | Late airway response | 1% | Significant inhibition | [3] |

| Antigen-induced airway hyperresponsiveness | - | 1% | Significant inhibition | [3] |

Table 3: In Vivo Efficacy in a Rat Model of Airway Inflammation

| Model | Endpoint | KP-496 Dose (intratracheal) | Effect | Reference |

| Sephadex-induced airway inflammation | Total cell infiltration in BALF | 30, 100 µ g/head | Significant inhibition | |

| Sephadex-induced airway inflammation | Eosinophil infiltration in BALF | 30, 100 µ g/head | Significant inhibition | |

| Sephadex-induced airway inflammation | RANTES production in BALF | 30, 100 µ g/head | Significant inhibition |

Table 4: In Vivo Efficacy in Guinea Pig Models of Allergic Rhinitis

| Model | Endpoint | KP-496 Dose (intranasal) | Effect | Reference |

| Ovalbumin-induced allergic rhinitis | Late phase nasal blockage | 0.01% | p<0.05 inhibition | [4] |

| Ovalbumin-induced allergic rhinitis | Late phase nasal blockage | 0.03% | p<0.01 inhibition | [4] |

| Japanese cedar pollen-induced allergic rhinitis | Early phase nasal blockage | 0.05% | p<0.05 inhibition | [4] |

| Japanese cedar pollen-induced allergic rhinitis | Late phase nasal blockage | 0.05% | p<0.05 inhibition | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of KP-496.

Isolated Guinea Pig Trachea Contraction Assay

This protocol is used to assess the in vitro antagonist activity of KP-496 on LTD4 and TXA2 receptors.

Methodology:

-

Animal Preparation: Male Hartley guinea pigs (300-500 g) are euthanized by a humane method.

-

Trachea Isolation: The trachea is excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10).

-

Tissue Preparation: The trachea is cleaned of adhering connective tissue and cut into 2-3 cartilage ring-wide segments.

-

Mounting: The tracheal rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2.

-

Equilibration: The tissues are equilibrated for 60-90 minutes under a resting tension of 1 g, with the bathing solution changed every 15-20 minutes.

-

Drug Administration: KP-496 or its vehicle is added to the organ bath 30 minutes before the addition of the agonist (LTD4 or the TXA2 mimetic, U46619).

-

Contraction Measurement: Cumulative concentration-response curves for the agonists are generated by adding increasing concentrations of the agonist to the organ bath. Isotonic contractions are recorded using a transducer and a data acquisition system.

-

Data Analysis: The antagonistic activity of KP-496 is determined by Schild plot analysis to calculate the pA2 value.

Sephadex-Induced Airway Inflammation in Rats

This protocol is used to evaluate the anti-inflammatory effects of KP-496 in a rat model of eosinophilic airway inflammation.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used for this study.

-

Induction of Inflammation: A suspension of Sephadex G-200 beads in saline is administered intratracheally to the rats to induce airway inflammation.

-

Drug Administration: KP-496 (e.g., 30 or 100 µ g/head ) is administered intratracheally 1 hour before and 7 hours after the Sephadex challenge.

-

Bronchoalveolar Lavage (BAL): At 24 or 48 hours post-challenge, the rats are euthanized, and a bronchoalveolar lavage (BAL) is performed by instilling and retrieving saline from the lungs.

-

Cell Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined using a hemocytometer and stained cytospins.

-

Chemokine Analysis: The supernatant from the BAL fluid is collected and used to measure the levels of chemokines such as RANTES and eotaxin using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The effects of KP-496 on cell infiltration and chemokine production are compared to a vehicle-treated control group.

Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

This protocol is used to assess the efficacy of KP-496 in a guinea pig model of allergic rhinitis.

Methodology:

-

Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified with aluminum hydroxide as an adjuvant.

-

Challenge: After a sensitization period (e.g., 2 weeks), the animals are challenged with intranasal administration of OVA to induce an allergic rhinitis response.

-

Drug Administration: KP-496 (e.g., 0.01% - 0.05%) is administered intranasally at specific time points before and after the OVA challenge.

-

Measurement of Nasal Blockage: Nasal blockage is assessed by measuring specific airway resistance using a double-flow plethysmograph system. Measurements are taken to evaluate both the early and late-phase responses.

-

Data Analysis: The effect of KP-496 on nasal airway resistance is compared to that of a vehicle-treated control group. Statistical analysis is performed to determine the significance of the observed inhibition.

Conclusion

KP-496 is a potent and selective dual antagonist of the CysLT1 and TP receptors, demonstrating significant efficacy in preclinical models of asthma and allergic rhinitis. Its ability to simultaneously inhibit two key pro-inflammatory and bronchoconstrictive pathways makes it a valuable research tool for investigating the roles of leukotrienes and thromboxanes in respiratory and inflammatory diseases. The data and protocols presented in this technical guide provide a comprehensive resource for scientists and researchers working in the field of drug discovery and development. Further investigation into the therapeutic potential of KP-496 is warranted.

References

KP-496: A Preclinical In-Depth Technical Guide of a Dual Thromboxane A2 and Leukotriene D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

KP-496 is a novel small molecule that emerged from preclinical development as a potent dual antagonist of the thromboxane A2 (TXA2) and leukotriene D4 (LTD4) receptors. Developed by Kaken Pharmaceutical Co., Ltd., this compound showed significant promise in animal models of asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the discovery, preclinical pharmacology, and mechanism of action of KP-496, based on available scientific literature. All quantitative data from key studies are summarized, and detailed experimental protocols are provided. The current development status of KP-496 remains undisclosed in publicly available resources, with no clinical trial data found.

Introduction

Bronchial asthma and allergic rhinitis are chronic inflammatory diseases of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and inflammation. Two key lipid mediators, thromboxane A2 (TXA2) and the cysteinyl leukotriene D4 (LTD4), are known to play crucial roles in the pathophysiology of these conditions. TXA2 is a potent vasoconstrictor and bronchoconstrictor, while LTD4 mediates sustained bronchoconstriction, increased vascular permeability, and eosinophil recruitment. The synergistic action of these two mediators presents a compelling rationale for the development of a dual antagonist. KP-496 was designed to simultaneously block the receptors of both TXA2 and LTD4, offering a potentially more effective therapeutic approach than single-receptor antagonists.

Discovery and Synthesis

KP-496 was synthesized by Kaken Pharmaceutical Co., Ltd. While specific details of the initial discovery and lead optimization process are not extensively published, the chemical entity is described in the patent EP0834303A1 as a benzene derivative with potent antagonistic activity at both the thromboxane A2 (TP) and cysteinyl leukotriene 1 (CysLT1) receptors. The preclinical studies utilized a dry powder inhaler formulation, designated as KP-496DPI, for direct airway delivery.

Mechanism of Action: Dual Receptor Antagonism

KP-496 functions as a competitive antagonist at both the TXA2 and LTD4 receptors. This dual antagonism is central to its therapeutic potential, as it simultaneously inhibits two major pathways involved in the pathogenesis of asthma and allergic rhinitis.

Caption: Signaling pathway of KP-496's dual antagonist action.

Preclinical Pharmacology

The preclinical development of KP-496 involved a series of in vitro and in vivo studies, primarily in guinea pig models, to characterize its pharmacological profile and therapeutic efficacy.

In Vitro Studies

Table 1: In Vitro Receptor Antagonist Activity of KP-496

| Parameter | LTD4 Receptor | TXA2 Receptor |

| Agonist | Leukotriene D4 (LTD4) | U46619 (TXA2 mimetic) |

| Assay | Contraction of isolated guinea pig trachea | Contraction of isolated guinea pig trachea |

| pA2 value | 8.64 | 8.23 |

Experimental Protocol: In Vitro Tracheal Contraction Assay

-

Tissue Preparation: Male Hartley guinea pigs were euthanized, and the tracheas were excised. The tracheas were cut into spiral strips.

-

Organ Bath Setup: The tracheal strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

Agonist-Induced Contraction: Cumulative concentration-response curves were generated for LTD4 and U46619 to induce tracheal contraction.

-

Antagonist Evaluation: KP-496 was added to the organ baths at various concentrations 30 minutes prior to the addition of the agonist. The rightward shift in the concentration-response curves was measured.

-

Data Analysis: Schild plot analysis was used to determine the pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.

In Vivo Studies

The in vivo efficacy of KP-496 was evaluated in guinea pig models of bronchoconstriction and allergic asthma.

Table 2: In Vivo Efficacy of Inhaled KP-496DPI in Guinea Pigs

| Model | Parameter | KP-496DPI Dose | % Inhibition |

| LTD4-induced bronchoconstriction | Increase in airway resistance | 0.1% | Significant |

| U46619-induced bronchoconstriction | Increase in airway resistance | 0.3% | Significant |

| Antigen-induced bronchoconstriction | Immediate airway response | 1% | Significant |

| Antigen-induced airway hyperresponsiveness | Response to acetylcholine | 1% | Significant |

Experimental Protocol: In Vivo Bronchoconstriction Model

-

Animal Model: Male Hartley guinea pigs were anesthetized.

-

Airway Resistance Measurement: A double-flow plethysmograph system was used to measure specific airway resistance (sRaw).

-

Drug Administration: KP-496DPI was administered via inhalation.

-

Bronchoconstriction Induction: Bronchoconstriction was induced by intravenous administration of LTD4, U46619, or an antigen (ovalbumin) in sensitized animals.

-

Data Analysis: The percentage inhibition of the increase in sRaw by KP-496 was calculated compared to a vehicle control group.

Caption: Experimental workflow for in vivo bronchoconstriction studies.

Development Status

As of late 2025, the clinical development status of KP-496 is unclear. The compound is not listed in the current development pipeline of Kaken Pharmaceutical. Extensive searches of clinical trial registries and scientific literature have not yielded any results from human studies. This suggests that the clinical development of KP-496 may have been discontinued, though the reasons for this have not been publicly disclosed.

Conclusion

KP-496 demonstrated a promising preclinical profile as a dual antagonist of TXA2 and LTD4 receptors. The in vitro and in vivo data strongly supported its potential as a novel therapeutic agent for asthma and allergic rhinitis by targeting two key inflammatory pathways. However, the lack of publicly available clinical trial data prevents a full assessment of its therapeutic potential and safety in humans. This technical guide summarizes the available preclinical information, providing a valuable resource for researchers in the field of respiratory drug discovery. Further information from Kaken Pharmaceutical would be necessary to understand the complete development trajectory of this once-promising compound.

Methodological & Application

Application Notes and Protocols for In Vivo Studies with KP-496

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving KP-496, a novel dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 (TXA2) receptor (TP).[1][2] The following sections detail the mechanism of action, experimental methodologies, and key findings from preclinical studies, offering a guide for researchers investigating the therapeutic potential of KP-496 in inflammatory airway diseases.

Mechanism of Action

KP-496 exerts its pharmacological effects by simultaneously blocking two key pathways in the inflammatory cascade. It acts as a potent antagonist at both the CysLT1 and TP receptors.[1][2] Cysteinyl leukotrienes (cysLTs) and thromboxane A2 are significant mediators in the pathophysiology of inflammatory lung diseases, contributing to airway smooth muscle contraction, mucosal edema, and airway hyperresponsiveness (AHR).[1][3] By targeting both of these pathways, KP-496 is expected to offer a more potent therapeutic effect than single-target antagonists.[1][2]

Signaling Pathway of KP-496

Caption: Mechanism of action of KP-496 as a dual antagonist.

In Vivo Experimental Protocols

The following protocols are based on preclinical studies evaluating the efficacy of KP-496 in rodent models of airway disease.

Guinea Pig Model of Antigen-Induced Airway Obstruction

This model is used to assess the inhibitory effects of KP-496 on immediate and late airway responses, as well as airway hyperresponsiveness.

Experimental Workflow:

Caption: Workflow for the guinea pig model of asthma.

Detailed Methodology:

-

Animal Sensitization: Actively sensitize guinea pigs with injections of ovalbumin.[1]

-

Drug Administration: Administer aerosolized KP-496 (0.03-1% suspension) via inhalation for a defined period (e.g., 5 minutes) one hour prior to antigen challenge.[1][4]

-

Antigen Challenge: Expose sensitized animals to an aerosol of ovalbumin to induce bronchoconstriction.[1]

-

Measurement of Airway Responses:

-

Immediate Airway Response (IAR): Measure specific airway resistance (sRaw) one minute after antigen challenge.[1]

-

Late Airway Response (LAR): Calculate the area under the curve for the percent change in sRaw from 4 to 8 hours post-challenge.[1]

-

Airway Hyperresponsiveness (AHR): 24 hours after the antigen challenge, expose the animals to increasing concentrations of aerosolized acetylcholine and determine the provocative concentration causing a 100% increase in sRaw (PC100ACh).[1]

-

Rat Model of Sephadex-Induced Airway Inflammation

This model evaluates the anti-inflammatory properties of KP-496.

Detailed Methodology:

-

Induction of Inflammation: Intratracheally inject a suspension of Sephadex into rats to induce airway inflammation.[5]

-

Drug Administration: Administer KP-496 (30 or 100 µ g/head ) intratracheally one hour before and seven hours after the Sephadex injection.[5]

-

Bronchoalveolar Lavage (BAL): At 24 and 48 hours post-Sephadex injection, perform a bronchoalveolar lavage to collect fluid (BALF).[5]

-

Cellular and Cytokine Analysis:

Mouse Model of Bleomycin-Induced Pulmonary Fibrosis

This model assesses the potential of KP-496 to mitigate fibrotic lung disease.

Detailed Methodology:

-

Induction of Fibrosis: Administer a single intravenous injection of bleomycin to mice on day 0.[3]

-

Drug Administration: Administer 0.5% KP-496 via inhalation twice daily for 30 minutes for the entire experimental period (e.g., 21 days).[3]

-

Endpoint Analysis (Day 21):

-

BALF Analysis: Collect BALF to determine the number of infiltrated inflammatory cells.[3]

-

Hydroxyproline Content: Measure the hydroxyl-L-proline content in the lung tissue as an indicator of collagen deposition and fibrosis.[3]

-

Histopathology: Perform histopathological analysis of lung tissue to evaluate inflammatory and fibrotic changes.[3]

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies with KP-496.

Table 1: Effect of Inhaled KP-496 on Antigen-Induced Bronchoconstriction in Guinea Pigs [1][2]

| Treatment Group | Dose/Concentration | Inhibition of Bronchoconstriction (%) |

| KP-496 | 1% (inhalation) | 47% |

| Montelukast (CysLT1 antagonist) | 10 mg/kg (p.o.) | No significant inhibition |

| Seratrodast (TP antagonist) | 20 mg/kg (p.o.) | No significant inhibition |

| Montelukast + Seratrodast | 10 mg/kg + 20 mg/kg (p.o.) | 39% |

Table 2: Effect of Inhaled KP-496 on LTD4 and U46619-Induced Bronchoconstriction in Guinea Pigs [1]

| Treatment | Dose for Significant Inhibition |

| Inhaled KP-496 vs. LTD4 | 0.1% |

| Inhaled KP-496 vs. U46619 | 0.3% |

Table 3: Effect of Intratracheal KP-496 on Sephadex-Induced Airway Inflammation in Rats [5]

| Treatment | Dose (µ g/head ) | Effect on Total Cell Infiltration in BALF | Effect on Eosinophil Infiltration in BALF | Effect on RANTES Production |

| KP-496 | 30, 100 | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| Prednisolone | 10 mg/kg (p.o.) | Significant Inhibition | Significant Inhibition | Significant Inhibition |

Table 4: Effect of Inhaled KP-496 on Bleomycin-Induced Pulmonary Fibrosis in Mice [3]

| Treatment | Dose | Effect on Inflammatory Cells in BALF (Day 21) | Effect on Lung Hydroxyproline Content (Day 21) |

| Inhaled KP-496 | 0.5% (twice daily) | Significant decrease in total cells, macrophages, neutrophils, and eosinophils | Significant decrease |

References

- 1. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A2 receptor, on airway obstruction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A(2) receptor, on airway obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of inhaled KP-496, a novel dual antagonist of the cysteinyl leukotriene and thromboxane A2 receptors, on a bleomycin-induced pulmonary fibrosis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of inhaled KP-496, a novel dual antagonist for cysteinyl leukotriene receptor and thromboxane A(2) receptor, on allergic asthmatic responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of KP-496, a novel dual antagonist for cysteinyl leukotriene receptor 1 and thromboxane A2 receptor, on Sephadex-induced airway inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of KP-496 for Animal Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential information for the preparation of KP-496, a novel dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and thromboxane A2 (TXA2) receptors, for administration in animal research models.

Introduction to KP-496

KP-496, chemically known as 2-{N-[4-(4-chlorobenzenesulphonylamino) butyl]-N-{3-[(4-isopropylthiazol-2-yl)methoxy]benzyl}sulphamoyl}benzoic acid, is a potent dual antagonist targeting both the CysLT1 and TXA2 receptors.[1] This dual antagonism makes it a valuable tool for investigating inflammatory and respiratory conditions where both pathways are implicated, such as asthma and pulmonary fibrosis.[1][2] Proper preparation and formulation of KP-496 are critical for ensuring accurate and reproducible results in in vivo studies.

Physicochemical Properties and Solubility

While specific quantitative solubility data for KP-496 in common laboratory solvents is not extensively published, its chemical structure suggests it is a complex organic molecule that may exhibit limited aqueous solubility. The existing literature primarily focuses on formulations for inhalation.[1][2]

Table 1: Physicochemical and Formulation Data for KP-496

| Property | Value/Information | Source/Method |

| Chemical Name | 2-{N-[4-(4-chlorobenzenesulphonylamino) butyl]-N-{3-[(4-isopropylthiazol-2-yl)methoxy]benzyl}sulphamoyl}benzoic acid | [1] |

| Molecular Formula | C36H40ClN3O7S3 | Calculated |

| Molecular Weight | 778.38 g/mol | Calculated |

| Appearance | Dry Powder | [1] |

| Solubility in Water | Likely low; requires formulation for aqueous administration. | Inferred from formulation protocols. |

| Solubility in DMSO | To be determined by the user. | See Protocol 2. |

| Solubility in Ethanol | To be determined by the user. | See Protocol 2. |

| Solubility in PBS | To be determined by the user. | See Protocol 2. |

| Inhalation Formulation | Suspension in 0.5% aqueous carboxymethyl cellulose. | [1] |

Experimental Protocols

Protocol 1: Preparation of KP-496 for Inhalation Administration (Suspension)

This protocol is adapted from a published study utilizing KP-496 in guinea pigs and mice.[1][2] It is suitable for administration via a pressure nebulizer to generate an aerosol.

Materials:

-

KP-496 dry powder (DPI formulation, if available)

-

Carboxymethyl cellulose (CMC), low viscosity

-

Sterile, deionized water

-

Sterile conical tubes (15 mL and 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Pressure nebulizer

Procedure:

-

Prepare the Vehicle Solution (0.5% CMC):

-

Weigh the appropriate amount of carboxymethyl cellulose.

-

In a sterile beaker or bottle, slowly add the CMC to the required volume of sterile, deionized water while continuously stirring or vortexing to prevent clumping.

-

Continue to mix until the CMC is fully dissolved and the solution is clear. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before use.

-

-

Prepare a 1% KP-496 Stock Suspension:

-

Weigh 10 mg of KP-496 dry powder.

-

Transfer the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube.

-

Add 1 mL of the 0.5% CMC vehicle solution to the tube.

-

Vortex the tube vigorously for 1-2 minutes to ensure the powder is well-dispersed.

-

For a more uniform suspension, sonicate the tube for 5-10 minutes in a water bath sonicator.

-

-

Prepare Working Dilutions:

-

The 1% stock suspension can be used directly or further diluted with the 0.5% CMC vehicle to achieve the desired final concentrations (e.g., 0.03%, 0.1%, 0.3%).[1]

-

To prepare a 0.3% suspension, for example, mix 300 µL of the 1% stock suspension with 700 µL of the 0.5% CMC vehicle.

-

Always vortex the stock suspension before making dilutions and vortex the final working solutions before loading into the nebulizer.

-

-

Administration:

-

Load the prepared KP-496 suspension into the chamber of a pressure nebulizer.

-

Administer the aerosol to the animals according to your established experimental protocol and institutional guidelines for animal care and use.

-

Protocol 2: General Protocol for Determining KP-496 Solubility

This protocol provides a general method for researchers to determine the solubility of KP-496 in various solvents, which is essential for developing alternative formulations.

Materials:

-

KP-496

-

Selected solvents (e.g., DMSO, Ethanol, PBS)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

HPLC or other suitable analytical method for quantification

Procedure:

-

Prepare Saturated Solutions:

-

Add an excess amount of KP-496 to a known volume of the solvent in a microcentrifuge tube (e.g., 5 mg in 1 mL).

-

Vortex the mixture vigorously for 2-3 minutes.

-

Incubate the tube at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours with continuous agitation to ensure equilibrium is reached.

-

-

Separate Undissolved Compound:

-

Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved KP-496.

-

-

Quantify Solubilized Compound:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

-

Quantify the concentration of KP-496 in the diluted supernatant using a validated analytical method such as HPLC.

-

Calculate the original concentration in the undissolved supernatant to determine the solubility.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by KP-496 and a typical experimental workflow for its preparation and administration.

Caption: Mechanism of action of KP-496 as a dual antagonist.

Caption: Experimental workflow for KP-496 preparation.

References

- 1. Effects of KP-496, a novel dual antagonist at the cysteinyl leukotriene receptor 1 and the thromboxane A2 receptor, on airway obstruction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of inhaled KP-496, a novel dual antagonist of the cysteinyl leukotriene and thromboxane A2 receptors, on a bleomycin-induced pulmonary fibrosis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for KP-496 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP-496 is a potent and selective dual antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and the thromboxane A2 (TP) receptor. These receptors are key players in the inflammatory cascade, particularly in respiratory and fibrotic diseases. Cysteinyl leukotrienes (cysLTs) and thromboxane A2 (TXA2) are potent mediators of bronchoconstriction, airway inflammation, and fibrosis. By simultaneously blocking both pathways, KP-496 offers a promising therapeutic strategy for complex inflammatory conditions.

These application notes provide a summary of the available data on the dosage and administration of KP-496 in mouse models, based on published preclinical studies. It is important to note that while data for inhalation administration in mice is available, specific dosage and administration protocols for oral, intravenous, and intraperitoneal routes in mice have not been extensively reported in the available literature. The information provided herein is intended to serve as a guide for researchers to design and conduct further studies.

Data Presentation

Table 1: Summary of KP-496 Dosage and Administration in Animal Models

| Species | Administration Route | Dosage/Concentration | Model | Key Findings | Reference |

| Mouse | Inhalation | 0.5% solution (twice daily, 30 min/session) | Bleomycin-induced pulmonary fibrosis | Significantly decreased inflammatory cells in BALF and suppressed fibrotic changes. | [1] |

| Guinea Pig | Inhalation | 0.01% - 1% solution | Allergic asthma models | Dose-dependent inhibition of immediate and late airway responses and airway hyperresponsiveness. | [2][3] |

| Guinea Pig | Oral (for comparison) | Montelukast (CysLT1 antagonist): 0.3 - 10 mg/kg; Seratrodast (TP antagonist): 3 - 20 mg/kg | Antigen-induced bronchoconstriction | Co-administration of CysLT1 and TP antagonists showed significant inhibition, similar to 1% inhaled KP-496. | [2] |

| Rat | Intratracheal | 30 and 100 µ g/head | Sephadex-induced airway inflammation | Significant inhibition of total cell and eosinophil infiltration into the lung. |

Note: The data for guinea pigs and rats are provided for informational purposes and to guide potential dose-range finding studies in mice. Direct extrapolation of dosages between species is not recommended.

Signaling Pathways

KP-496 exerts its therapeutic effects by blocking the signaling pathways initiated by the binding of cysteinyl leukotrienes and thromboxane A2 to their respective G-protein coupled receptors.

Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators. Their binding to the CysLT1 receptor, a Gq-coupled protein, activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade results in smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells, particularly eosinophils.

Caption: CysLT1 Receptor Signaling Pathway and KP-496 Inhibition.

Thromboxane A2 (TP) Receptor Signaling Pathway